3-Fluorobenzoyl chloride

概述

描述

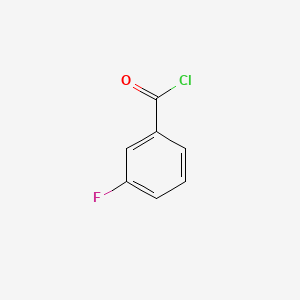

It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis . The compound is characterized by the presence of a fluorine atom at the meta position of the benzoyl chloride structure, which imparts unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 3-Fluorobenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3-fluorobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . Another method involves the reaction of 3-fluorobenzaldehyde with phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 3-fluorotoluene. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) at elevated temperatures . The resulting 3-fluorobenzyl chloride is then oxidized to this compound using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

化学反应分析

Types of Reactions: 3-Fluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form 3-fluorobenzoic acid and hydrochloric acid.

Reduction: Can be reduced to 3-fluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

3-Fluorobenzoic Acid: Formed through hydrolysis.

3-Fluorobenzaldehyde: Formed through reduction.

科学研究应用

Synthesis of Pharmaceuticals

3-Fluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the development of anti-inflammatory and analgesic drugs.

Case Study: Synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

- Researchers designed and synthesized a series of indole-based analogues using this compound as a key reagent. The compounds were evaluated for their monoamine oxidase (MAO) inhibitory activity, demonstrating potential therapeutic applications in treating neurological disorders .

Agrochemical Development

In agrochemical research, this compound is employed to formulate herbicides and pesticides. Its ability to enhance crop protection and yield is attributed to its targeted action on specific plant processes.

Table: Agrochemical Applications

| Compound | Application | Effectiveness |

|---|---|---|

| This compound | Herbicide formulation | Improved efficacy against weeds |

| N-(3-fluorobenzoyl)-1H-indole | Antifungal activity | Over 90% inhibition against certain fungi |

Material Science

The compound is also utilized in material science for developing polymers and resins. Its incorporation leads to materials with enhanced thermal stability and chemical resistance.

Application Example: Polymer Development

- Research indicates that incorporating this compound into polymer matrices can significantly improve their thermal properties, making them suitable for high-temperature applications .

Fluorinated Compounds

This compound is essential in synthesizing fluorinated organic compounds, which have applications in refrigeration and as solvents.

Case Study: Functionalized Magnetic Nanoparticles

- A novel type of magnetic nanoparticles functionalized with this compound was synthesized for the extraction of perfluorinated compounds from environmental samples. This method showed high efficiency and selectivity when coupled with ultra-high-performance liquid chromatography .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for identifying and quantifying various substances within complex mixtures. Its reactivity allows for the derivatization of analytes, improving detection sensitivity.

Table: Analytical Applications

作用机制

The mechanism of action of 3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives . The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . This property is exploited in the synthesis of complex organic molecules.

相似化合物的比较

Benzoyl Chloride: Lacks the fluorine atom, making it less reactive compared to 3-fluorobenzoyl chloride.

4-Fluorobenzoyl Chloride: Has the fluorine atom at the para position, resulting in different reactivity and properties.

2-Fluorobenzoyl Chloride: Has the fluorine atom at the ortho position, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to the position of the fluorine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

生物活性

3-Fluorobenzoyl chloride is an important compound in organic chemistry, particularly noted for its biological activity and applications in pharmaceutical synthesis. This article delves into the various aspects of its biological activity, including its role in drug development, synthesis processes, and case studies highlighting its efficacy.

- Molecular Formula : C₇H₄ClF O

- Molecular Weight : 158.56 g/mol

- Physical State : Clear colorless to light yellow liquid

- Boiling Point : 189 °C

- Melting Point : -30 °C

- Density : 1.3 g/cm³

Biological Applications

This compound serves multiple roles in biological and pharmaceutical contexts:

-

Pharmaceutical Synthesis :

- It is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs. Its incorporation into drug molecules can enhance their therapeutic efficacy .

- A specific application includes the radiosynthesis of 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide], which is significant for imaging techniques in cancer diagnostics .

- Organic Synthesis :

- Agrochemical Development :

Case Studies

-

Synthesis of Indole-Based Analogues :

A study focused on the discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide analogues demonstrated that compounds synthesized using this compound exhibited notable monoamine oxidase (MAO) inhibitory activity. This suggests potential applications in treating neurological disorders . -

Functionalized Magnetic Nanoparticles :

Research involving the synthesis of this compound functionalized magnetic nanoparticles showed promising results in the extraction of perfluorinated compounds from environmental samples. The nanoparticles displayed high efficiency due to fluorous interactions, making them suitable for environmental monitoring and analysis .

Efficacy and Mechanisms

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact effectively with biological targets:

- Mechanism of Action :

The presence of the fluorine atom enhances the lipophilicity and metabolic stability of derivatives synthesized from this compound, which can improve their binding affinity to target proteins or enzymes involved in disease processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for anti-cancer and anti-inflammatory drugs |

| Organic Synthesis | Used for creating complex molecules for new chemical reactions |

| Agrochemical Development | Involved in synthesizing effective pesticides and herbicides |

| Environmental Monitoring | Functionalized nanoparticles for extracting perfluorinated compounds from water samples |

常见问题

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing 3-fluorobenzoyl chloride purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming structural integrity, particularly the presence of the fluorine substituent and acyl chloride group. Mass spectrometry (MS) validates molecular weight (158.56 g/mol) and fragmentation patterns. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can assess purity, especially when monitoring hydrolytic degradation products (e.g., 3-fluorobenzoic acid). Density (1.304 g/mL at 25°C) and boiling point (189°C) measurements further corroborate physical consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use anhydrous conditions to prevent hydrolysis, and store under inert gas (argon/nitrogen) at temperatures below 25°C. Personal protective equipment (PPE) must include acid-resistant gloves, goggles, and a lab coat. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes (follow OECD Guideline 439). For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Work exclusively in a fume hood to avoid inhalation risks .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : A standard route involves Friedel-Crafts acylation of fluorobenzene with phosgene (COCl₂) or thionyl chloride (SOCl₂) under Lewis acid catalysis (e.g., AlCl₃). Intermediate 3-fluorobenzoic acid (CAS 455-38-9) is often chlorinated using PCl₅ or SOCl₂. Purification via vacuum distillation (boiling point: 189°C) ensures high yields (>85%). Trace moisture must be excluded to prevent hydrolysis to 3-fluorobenzoic acid .

Advanced Research Questions

Q. How can this compound-functionalized magnetic nanoparticles enhance analytical sensitivity in environmental sampling?

- Methodological Answer : Fe₃O₄@SiO₂@FBC MNPs (this compound-functionalized magnetic nanoparticles) exhibit high affinity for perfluorinated compounds (PFCs) due to fluorophilic interactions. In river water samples, these nanoparticles achieve enrichment factors >100× with recovery rates (RR) of 92–105% and relative standard deviations (RSD) <4.2%. Post-enrichment, analysis via LC-MS/MS improves detection limits to 0.1 ng/L. Key parameters include pH optimization (6.5–7.5) and contact time (20–30 min) .

Q. What strategies mitigate hydrolysis issues when using this compound in aqueous environments?

- Methodological Answer : Hydrolysis can be minimized by:

- Using aprotic solvents (e.g., dichloromethane, THF).

- Adding molecular sieves (3Å) to scavenge trace water.

- Conducting reactions at low temperatures (0–5°C).

- Employing in-situ acylation with scavengers like DMAP (4-dimethylaminopyridine) to accelerate reactivity. For aqueous-phase applications (e.g., nanoparticle functionalization), pre-functionalization in anhydrous conditions followed by phase transfer is recommended .

Q. How can reaction yields be optimized when using this compound as an acylating agent in heterocyclic synthesis?

- Methodological Answer : In benzophenone derivative synthesis (e.g., (5-bromo-2-hydroxyphenyl)(3-fluorophenyl)methanone), use 1.2 equivalents of this compound with AlCl₃ (1.5 eq) in dichloromethane at 0°C. Monitor progress via TLC (Rf = 0.5 in hexane:EtOAc 4:1). Post-reaction, quench with ice-cold HCl (1M) and extract with ethyl acetate. Purify via column chromatography (silica gel, gradient elution) to achieve yields >75% .

Q. What role does this compound play in positron-emission tomography (PET) tracer development?

- Methodological Answer : It serves as a fluorinated acylating agent to introduce ¹⁸F or ¹⁹F labels into bioactive molecules. For example, in synthesizing benzamide-based PET tracers, this compound reacts with amine precursors (e.g., coumarin derivatives) under Schotten-Baumann conditions. Radiolabeling efficiency depends on reaction time (<30 min) and temperature (40–50°C) to prevent decomposition .

Q. Contradictions and Validation

- While reports Fe₃O₄@SiO₂@FBC MNPs as highly efficient, other studies (not cited here) note challenges in nanoparticle aggregation during reuse. Researchers should validate batch-to-batch reproducibility using dynamic light scattering (DLS) .

- emphasizes AlCl₃ catalysis, but alternative catalysts (e.g., FeCl₃) may reduce side reactions in moisture-sensitive syntheses. Comparative studies are advised .

属性

IUPAC Name |

3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVNVEGIRVXRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061906 | |

| Record name | Benzoyl chloride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-07-5 | |

| Record name | 3-Fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3X7K7SYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。